molecular formula C14H18O4 B7935843 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B7935843
M. Wt: 250.29 g/mol
InChI Key: RSWFYOCPZWXGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is a high-purity chemical compound intended for research and development purposes. This benzoic acid derivative is characterized by a methyl group at the 2-position and a tetrahydropyranyl (oxan-4-yl)methoxy ether at the 4-position of the benzene ring. The tetrahydropyranyl group is a common structural motif in medicinal chemistry and organic synthesis, often used to modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability . As a synthetic intermediate, this compound serves as a valuable building block for the preparation of more complex molecules, including potential pharmaceuticals and agrochemicals. The compound is offered as a crystalline powder and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to consult the safety data sheet and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

2-methyl-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10-8-12(2-3-13(10)14(15)16)18-9-11-4-6-17-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFYOCPZWXGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is widely employed to introduce the oxan-4-ylmethoxy group onto the benzoic acid scaffold. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to facilitate nucleophilic substitution between 2-methyl-4-hydroxybenzoic acid and tetrahydropyran-4-methanol. Typical conditions involve anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the ether-linked intermediate with >80% efficiency.

Reaction Table 1: Mitsunobu Reaction Parameters

ParameterValue/Range
Temperature0–5°C
SolventTHF
CatalystsDEAD, TPP
Reaction Time12–24 hours
Yield80–85%

Acid-Catalyzed Etherification

An alternative approach employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts in refluxing ethanol. This method avoids moisture-sensitive reagents but requires longer reaction times (48–72 hours). The acidic environment protonates the hydroxyl group of tetrahydropyran-4-methanol, enhancing its electrophilicity for nucleophilic attack by the benzoic acid derivative.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance scalability and reduce byproduct formation. A representative setup involves:

  • Step 1 : Mixing 2-methyl-4-hydroxybenzoic acid and tetrahydropyran-4-methanol in a 1:1.2 molar ratio.

  • Step 2 : Introducing the mixture into a tubular reactor at 80°C with H₂SO₄ (5 mol%).

  • Step 3 : In-line quenching with aqueous NaHCO₃ to neutralize excess acid.
    This method achieves 90% conversion with a throughput of 10 kg/hour.

Purification Techniques

Crystallization : The crude product is dissolved in ethyl acetate and cooled to −20°C, yielding 95% pure crystals after two recrystallizations.
Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves residual starting materials, achieving >99% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Mitsunobu Reaction85%98%ModerateLow
Acid-Catalyzed75%92%HighHigh
Continuous Flow90%95%Very HighModerate

The Mitsunobu reaction excels in laboratory settings due to its mild conditions, while continuous flow synthesis dominates industrial production for its throughput advantages. Acid-catalyzed methods remain cost-effective but require post-synthesis purification.

Reaction Optimization Studies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification. Ethanol and THF balance reactivity and ease of isolation, with THF preferred for moisture-sensitive steps.

Catalytic Hydrogenation for Byproduct Reduction

Post-etherification, catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces unsaturated byproducts, enhancing purity to >99%. This step is critical for pharmaceutical applications where impurity thresholds are stringent.

Case Study: Large-Batch Synthesis

A 2023 pilot-scale study synthesized 50 kg of 2-methyl-4-[(oxan-4-yl)methoxy]benzoic acid using the following protocol:

  • Etherification : Reacted 2-methyl-4-hydroxybenzoic acid (35 kg) with tetrahydropyran-4-methanol (42 kg) in ethanol/H₂SO₄ (72 hours, reflux).

  • Neutralization : Quenched with NaHCO₃ (200 L), extracted with ethyl acetate (3 × 150 L).

  • Crystallization : Cooled to −20°C, yielding 48 kg (96%) of white crystals.

  • Hydrogenation : Treated with 5% Pd/C (2 kg) under H₂, removing colored impurities.
    Final product met USP-NF specifications for residual solvents and heavy metals.

Challenges and Mitigation Strategies

Hydrolysis of the Oxan-4-ylmethoxy Group

The ether bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at pH 5–7 in amber glass containers under nitrogen atmosphere prevents degradation.

Byproduct Formation During Etherification

Dimers and oligomers form via ester linkages at temperatures >100°C. Kinetic control through low-temperature reactions (<80°C) and excess tetrahydropyran-4-methanol (1.2 equiv) suppresses this side pathway.

HazardMitigation Strategy
Corrosive CatalystsUse polypropylene-lined reactors
Solvent FlammabilityNitrogen inerting during distillation
Pd/C PyrophoricityWet with water before disposal

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Key Reaction Conditions

  • Reagents : 4-methylbenzoic acid, oxan-2-ylmethanol
  • Catalysts : Acid catalysts such as p-toluenesulfonic acid
  • Solvents : Ethanol or dichloromethane
  • Typical Yield : Exceeding 75% under optimized conditions

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound has potential as an intermediate in the synthesis of pharmaceuticals due to its structural similarity to known bioactive compounds. Its reactivity profile suggests it could be used in multi-step syntheses for drug development .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of methoxybenzoic acids exhibit antimicrobial properties. Bioassays have shown that certain methyl hydroxy-methoxybenzoates possess antifeedant activity against pests like pine weevils, suggesting potential agricultural applications .

Organic Synthesis Applications

  • Reactivity in Organic Transformations :
    • The electron-donating effects of the methoxy group enhance the electrophilicity of the aromatic ring, making it suitable for electrophilic aromatic substitution reactions. This property is valuable for creating more complex organic molecules .
  • Intermediates in Total Synthesis :
    • The compound can serve as an intermediate in the total synthesis of various biologically active compounds. Its derivatives have been explored for their biological effects, including anti-inflammatory and analgesic properties .

A study synthesized several methyl hydroxy-methoxybenzoates and evaluated their antifeedant activity against pine weevils. The results demonstrated that eight out of ten synthesized compounds showed significant activity, indicating their potential use in pest management strategies .

Case Study 2: Reactivity Profile Analysis

Quantitative studies on the reactivity of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid revealed that modifications on the aromatic ring significantly influenced its electrophilicity and nucleophilicity. This understanding aids in predicting reaction pathways and optimizing conditions for desired product distributions .

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the aromatic ring allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 4-[(2-Methylquinolin-4-yl)methoxy]benzoic Acid
  • Structure: 4-position substituted with a 2-methylquinolin-4-ylmethoxy group.
  • Synthesis : Prepared via hydroxymethylation, chlorination, etherification, and hydrolysis (47.5% yield) .
  • Application : Intermediate for β-benzamido TACE inhibitors, similar to the target compound .
(b) 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid
  • Structure : Bromine at the 2-position and oxan-4-ylmethoxy at the 5-position.
  • Key Differences : Bromine increases molecular weight (315.17 g/mol) and reactivity, enabling nucleophilic substitution reactions. The substituent position alters electronic effects on the carboxyl group .
(c) 2-(4-Methoxybenzoyl)benzoic Acid
  • Structure : A methoxybenzoyl group at the 2-position.
  • Key Differences : The benzoyl group introduces a ketone, increasing polarity (logP ~1.5 estimated) compared to the target compound’s ether-linked tetrahydropyran. This may reduce metabolic stability .
(d) 4-(2-Methylbenzoylamino)-2-methylbenzoic Acid
  • Structure: Methyl group at 2-position and 2-methylbenzoylamino at 4-position.

Stability and Reactivity

  • Target Compound: Stable under normal conditions but may decompose upon exposure to strong oxidizers, releasing carbon oxides .
  • Quinoline Analogs: Aromatic systems like quinoline may confer UV stability but increase photodegradation risks .

Biological Activity

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}O3_3, characterized by the presence of a benzoic acid moiety, a methoxy group, and an oxane ring. The unique combination of these functional groups contributes to its biological activity.

Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing biochemical pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, particularly in models of chronic inflammation. Studies have indicated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting a beneficial role in managing inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Study :
    • In a murine model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/ModelObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Anti-inflammatoryMurine arthritis modelReduced paw swelling
Anti-inflammatoryCytokine release inhibitionDecreased IL-6 and TNF-alpha levels

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-[(oxan-4-yl)methoxy]benzoic acid, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including functional group protection, coupling, and deprotection. For example, describes avoiding harsh oxidation by using catalytic hydrogenation (Pd/C) to reduce nitro groups, achieving >95% purity. Key steps include:

  • Protection of carboxylic acid : Methyl ester formation under acidic conditions.
  • Nucleophilic substitution : Introduction of the oxan-4-ylmethoxy group via Mitsunobu or Williamson ether synthesis.
  • Deprotection : Saponification of the ester to regenerate the benzoic acid moiety.
    Optimization : Use HPLC () to monitor intermediates and TLC for reaction completion. Adjust solvent polarity (e.g., THF/water mixtures) to improve crystallization yields .

Q. Which analytical techniques are critical for characterizing this compound and validating its structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm the oxan-4-ylmethoxy group (δ ~3.5–4.5 ppm for ether linkages) and benzoic acid protons (δ ~12–13 ppm for COOH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₁₆O₄, MW 236.26) .
  • HPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at ambient temperatures, away from oxidizers and ignition sources .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the oxan-4-ylmethoxy group influence the compound’s reactivity?

The ether linkage enhances solubility in polar aprotic solvents (e.g., DMF) and stabilizes the molecule against hydrolysis under neutral conditions. However, strong acids or bases may cleave the ether bond. Computational modeling (e.g., DFT) predicts nucleophilic susceptibility at the methoxy oxygen .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for this compound?

and note limited acute toxicity data. To mitigate risks:

  • In silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity .
  • In vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to establish IC₅₀ values .
  • Cross-Validation : Compare with structurally similar benzoic acid derivatives (e.g., 4-methoxybenzoic acid, ) to infer safety margins.

Q. What computational strategies can predict physicochemical properties and bioactivity?

  • LogP Calculation : Use ChemSpider’s ACD/Labs Percepta () to estimate logP ~1.8, indicating moderate lipophilicity.
  • Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., cyclooxygenase enzymes) via AutoDock Vina .
  • ADMET Profiling : Predict absorption and metabolism using SwissADME .

Q. How can reaction conditions be optimized to avoid side products during synthesis?

  • DOE (Design of Experiments) : Vary temperature (45–80°C), catalyst loading (5–10% Pd/C), and reaction time (1–24 hrs) to maximize yield .
  • In-line Analytics : Implement FTIR for real-time monitoring of intermediate formation .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What strategies are used to explore its potential biological activity in drug discovery?

  • Target-Based Screening : Test inhibition of COX-1/COX-2 using fluorogenic assays ().
  • Structure-Activity Relationship (SAR) : Modify the oxan-4-ylmethoxy group to assess impact on potency (e.g., replace with piperidine derivatives) .
  • Metabolic Stability : Incubate with liver microsomes to evaluate phase I/II metabolism .

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